3'-甲氧基洛卡酰胺

描述

3'-Methoxyrocaglamide is a compound of interest due to its structural and chemical characteristics, which may contribute to various chemical and pharmacological properties. The scientific community has explored various aspects of this compound, including its synthesis, structural characterization, and potential applications in different fields. However, it's important to note that the specific compound "3'-Methoxyrocaglamide" wasn't directly found in the search results. Instead, insights are derived from related research on methoxyamino derivatives, synthesis techniques, and chemical properties analysis of similar compounds.

Synthesis Analysis

Synthesis of methoxyamino derivatives involves various chemical strategies and starting materials. For example, novel derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid were synthesized and characterized, demonstrating the versatility of methoxyamino compounds in chemical synthesis (Bem et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to 3'-Methoxyrocaglamide can be elucidated using various spectroscopic and computational methods. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction, IR spectroscopy, and DFT calculations, showcasing the detailed molecular structure and electronic properties of the compound (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of methoxyamino derivatives can be explored through various experimental and computational analyses. Studies on N-methoxyamides have revealed their efficiency as amidation reagents in rhodium(III)-catalyzed C-H activation, indicating the potential of methoxyamino compounds in facilitating novel chemical reactions (Zhou et al., 2019).

Physical Properties Analysis

The physical properties of compounds like 3'-Methoxyrocaglamide are crucial for understanding their behavior in different environments. While specific studies on the physical properties of 3'-Methoxyrocaglamide were not identified, research on related compounds provides insights into methods for analyzing physical characteristics, including solubility, melting points, and stability.

Chemical Properties Analysis

The chemical properties of methoxyamino derivatives, including acidity, basicity, and redox behavior, can be characterized through various analytical techniques. For example, the acid-base and redox behavior of novel methoxyamino derivatives were investigated, highlighting their reversible acid-base behavior and oxidation peaks, which are essential for understanding the chemical properties of these compounds (Bem et al., 2018).

科学研究应用

聚(ADP-核糖)合成酶抑制:3-氨基苯甲酰胺和3-甲氧基苯甲酰胺已被确定为聚(ADP-核糖)合成酶的潜在竞争性抑制剂,Ki 值小于 2 微摩尔,表明它们在相关生物途径中具有潜在的治疗用途 (Purnell & Whish, 1980)。

神经作用:研究表明,甲氧氯普胺会增加脑多巴胺周转、去甲肾上腺素和 5-羟色胺水平,这可能有助于其对帕金森病患者的作用 (Peringer, Jenner, & Marsden, 1975)。

胃动力:已发现甲氧氯普胺可以刺激胃动力并加速动物的胃排空,而不会显着增加胃酸分泌 (Jacoby & Brodie, 1967)。

细胞周期进程中的 ADP-核糖基化:已显示 3-甲氧基苯甲酰胺 (MBA) 抑制 ADP-核糖基化在静止和分裂细胞中与 MNNG 共同具有细胞毒性,在 DNA 损伤后影响细胞周期进程 (Jacobson et al., 1985)。

抗氧化特性:已发现一种新型的 3-乙酰氧基-2-甲基-N-(4-甲氧基苯基)苯甲酰胺具有有希望的抗氧化特性,如 DPPH 自由基清除试验所确定的 (Demir et al., 2015)。

抗肿瘤活性:阿昔霉素的 3'-甲基氨基类似物显示出更高的 DNA 结合、水溶性和体内实体瘤活性,某些化合物表现出最高的活性 (Atwell et al., 1986)。

抗菌和除草剂活性:环取代的 3-羟基萘-2-甲酰苯胺对各种细菌和真菌表现出高抗菌和除草剂活性 (Kos et al., 2013)。

环洛卡酰胺分离:环洛卡酰胺是一种相关化合物,已从 Aglaia oligophylla 中分离出来,尽管发现它对斜纹夜蛾幼虫没有活性 (Bringmann et al., 2003)。

作用机制

Target of Action

The primary targets of 3’-Methoxyrocaglamide are prohibitin 1 (PHB1) and prohibitin 2 (PHB2) . These proteins are necessary for the proliferation of cancer cells and are implicated in the Ras-mediated CRaf-MEK-ERK signaling pathway responsible for phosphorylating eIF4E, a key factor in the initiation of protein synthesis .

Mode of Action

3’-Methoxyrocaglamide’s anti-tumor activity is driven primarily via inhibition of protein synthesis in tumor cells . This is accomplished through the inhibition of PHB1 and PHB2 . The rocaglamide derivative silvestrol has also been observed to act directly on eIF4A, another translation initiation factor of the eIF4F complex ultimately responsible for initiation of protein synthesis .

Biochemical Pathways

Inhibition of protein synthesis has a number of downstream effects. Many of the proteins that are down-regulated in response to protein synthesis inhibition in tumor cells are short-lived proteins responsible for regulation of the cell cycle, such as Cdc25A . Cdc25A is an oncogene that can become overexpressed in certain cancers and lead to unchecked cell growth . In addition to inhibiting its synthesis via the mechanism described above, 3’-Methoxyrocaglamide promotes degradation of Cdc25A via activation of the ATM/ATR-Chk1/Chk2 checkpoint pathway .

Pharmacokinetics

It is known that the compound is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, dmso, and acetone . This suggests that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The result of 3’-Methoxyrocaglamide’s action is the inhibition of protein synthesis in tumor cells, leading to the down-regulation of short-lived proteins responsible for regulation of the cell cycle . This can lead to the inhibition of unchecked cell growth, which is a characteristic of many cancers .

Action Environment

The action environment of 3’-Methoxyrocaglamide is likely to be influenced by various factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at 2-8°C, protected from air and light . Additionally, the compound’s solubility in various solvents suggests that it may be affected by the lipid composition of the cellular environment . .

属性

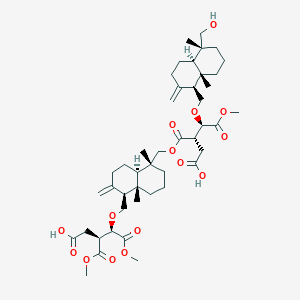

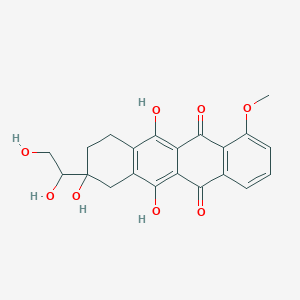

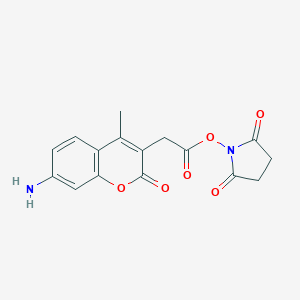

IUPAC Name |

(1R,2R,3S,3aR,8bS)-3a-(3,4-dimethoxyphenyl)-1,8b-dihydroxy-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33NO8/c1-31(2)28(33)24-25(17-10-8-7-9-11-17)30(18-12-13-20(36-4)21(14-18)37-5)29(34,27(24)32)26-22(38-6)15-19(35-3)16-23(26)39-30/h7-16,24-25,27,32,34H,1-6H3/t24-,25-,27-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYJJPBOOAAPMV-KKPOPCGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019943 | |

| Record name | 3'-Methoxyrocaglamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Methoxyrocaglamide | |

CAS RN |

189322-69-8 | |

| Record name | 3'-Methoxyrocaglamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)